Methacrylic Acid 4-Methyl-2-oxotetrahydro-2H-pyran-4-yl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

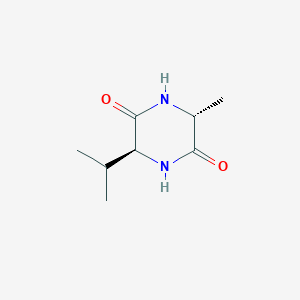

Molecular Structure Analysis

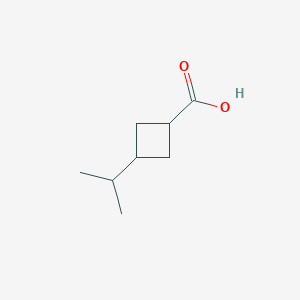

The molecular formula of this compound is C10H14O4 . It has a molecular weight of 198.216 Da and a monoisotopic mass of 198.089203 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 310.2±35.0 °C at 760 mmHg, and a flash point of 154.2±24.4 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications

Catalysis for Synthesis

Methacrylic Acid 4-Methyl-2-oxotetrahydro-2H-pyran-4-yl Ester is used in the synthesis of methacrylic acid and methyl methacrylate . The esterification of methacrylic acid to methyl methacrylate is a compelling alternative together with ethylene, propylene, and isobutene .

Sustainable and Environmental Benign Process

This compound plays a role in the development of sustainable and environmentally benign processes . It’s involved in the C-4 routes to Methyl Methacrylate, which is a more sustainable and less hazardous process compared to other methods .

Polymer Science

In the field of polymer science, this compound is used in the radical polymerization process . It’s used to create polymers with novel functionalities, which are crucial for technologies like 3D printing .

Thermal, UV, and Hydrolytic Stabilities

This compound, along with its polymer product, exhibits thermal, UV, and hydrolytic stabilities . This makes it suitable for applications that require stability under various conditions .

Responsive Surface Formation

The polymer film of this compound provides responsive surface formation . The pendant ring accepts nucleophilic attacks, so the initially hydrophobic polymer can be altered to make it hydrophilic via reactions with nucleophiles in just seconds .

Biomedicine

Mevalonic Lactone Methacrylate (stabilized with MEHQ) is a vital constituent in the realm of biomedicine . It finds extensive application in the compounding of drug delivery systems for precise and specific therapeutic interventions against diverse maladies .

Mechanism of Action

Target of Action

This compound is primarily used in the field of polymer chemistry .

Mode of Action

The mode of action of Mevalonic Lactone Methacrylate involves radical polymerization . The compound can undergo controlled polymerization, providing synthetic precision and active terminal groups . The pendant ring of the compound accepts nucleophilic attacks, which can alter the initially hydrophobic polymer to make it hydrophilic via reactions with nucleophiles in just seconds .

Biochemical Pathways

The compound’s ability to undergo radical polymerization suggests that it may interact with biochemical pathways involving radical species .

Result of Action

The result of Mevalonic Lactone Methacrylate’s action is the formation of polymers with specific properties. The polymer product can exhibit thermal, UV, and hydrolytic stabilities . The polymer film provides a responsive surface formation .

Action Environment

The action of Mevalonic Lactone Methacrylate can be influenced by environmental factors such as temperature and the presence of UV light, which can affect the stability of the compound and its resulting polymers . The compound is typically stored at temperatures below 0°C .

properties

IUPAC Name |

(4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-7(2)9(12)14-10(3)4-5-13-8(11)6-10/h1,4-6H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANRUIBBIKVUHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1(CCOC(=O)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433392 |

Source

|

| Record name | mevalonlactonmethacrylat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177080-66-9 |

Source

|

| Record name | mevalonlactonmethacrylat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mevalonic Lactone Methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B176465.png)

![Furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B176467.png)

![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B176481.png)